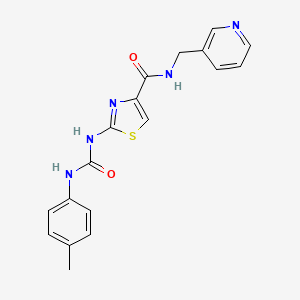
N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a urea group, which are known to contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through reactions involving α-haloketones and thiourea.
- Introduction of the Urea Group : The thiazole derivative is reacted with an isocyanate or carbodiimide.
- Attachment of the Pyridine Ring : This is done via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea moiety facilitates hydrogen bonding, while the aromatic rings engage in π-π interactions, enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacteria:
These compounds demonstrated effectiveness comparable to standard antibiotics.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For example, certain derivatives exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 production.
Case Studies
- In Vitro Studies : A study on related thiazole compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds with specific substitutions showed MIC values as low as 25 μg/mL against S. aureus, indicating strong potential for therapeutic applications .
- In Vivo Models : Animal studies have suggested that thiazole derivatives may reduce inflammation in models of arthritis, providing a basis for further development as anti-inflammatory agents.
属性
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-4-6-14(7-5-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNAGCCXCRJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













